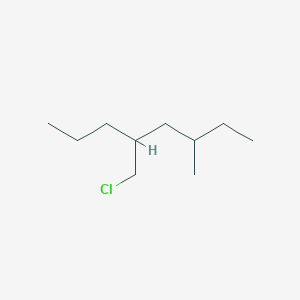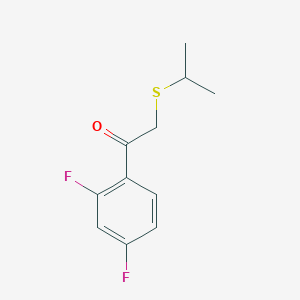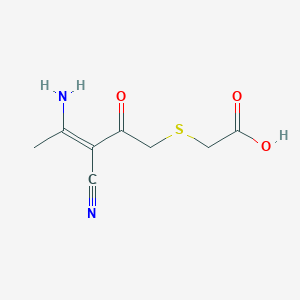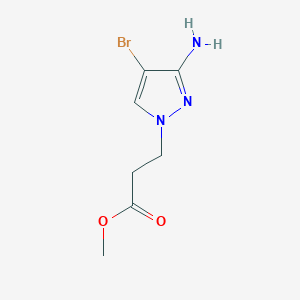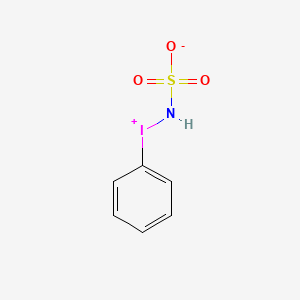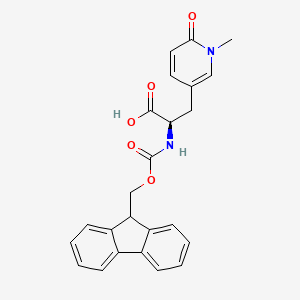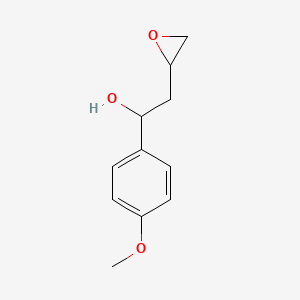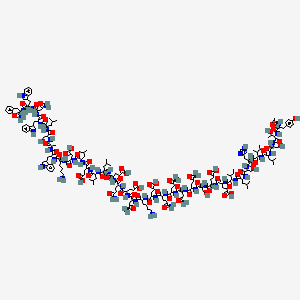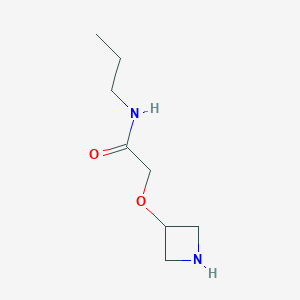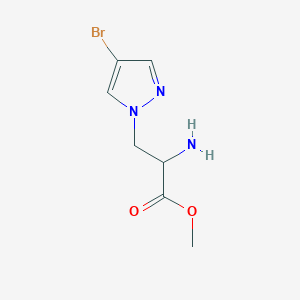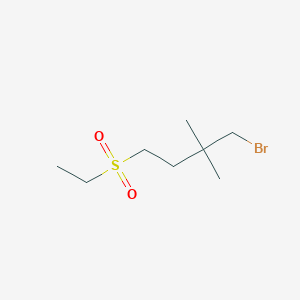
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a pyrrolidinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with ethyl bromoacetate to form an intermediate, which is then reacted with pyrrolidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Analyse Chemischer Reaktionen
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-[(pyrrolidin-2-yl)methyl]acetamide: This compound has a similar structure but differs in the position of the pyrrolidinyl group.
Cyclopropaneacetamide, N-[2-(3-pyrrolidinyl)ethyl]: Another similar compound with variations in the substituents attached to the acetamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-cyclopropyl-N-ethyl-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-5-6-12-8-10)11(14)7-9-3-4-9/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
BVBZWPFGAATQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCNC1)C(=O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




